4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 . It has been the subject of considerable interest for designing new antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, they can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions. For example, they can inhibit the growth of Ehrlich’s Ascites Carcinoma cells (EAC) after in vivo testing .Physical And Chemical Properties Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds. Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include “4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole”, have been synthesized and evaluated as potent antimicrobial agents . They have shown significant activity against various pathogens, including E. coli , B. mycoides , and C. albicans .
Anti-inflammatory and Analgesic Agents
Thiadiazole nucleus is present as a core structural component in a variety of drug categories, including anti-inflammatory and analgesic agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Antiepileptic Agents
The 1,3,4-thiadiazole nucleus is also found in antiepileptic agents . This highlights the versatility of this compound in various medical applications .
Antiviral Agents
1,3,4-thiadiazole derivatives have been found to exhibit antiviral properties . This makes them valuable in the development of new antiviral drugs .
Antineoplastic Agents
Compounds containing the 1,3,4-thiadiazole nucleus have been used in the development of antineoplastic agents . This suggests potential applications in cancer treatment .
Antitubercular Agents
The 1,3,4-thiadiazole nucleus is also present in antitubercular agents . This indicates its potential use in the treatment of tuberculosis .
These are just a few of the many potential applications of “4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole” in scientific research. It’s clear that this compound and its derivatives have a broad spectrum of pharmacological activities, making them valuable in various fields of medicinal chemistry .
Mechanism of Action
Future Directions
The future directions in the research of 1,3,4-thiadiazole derivatives could involve the design of new antitumor agents . Additionally, some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
properties
IUPAC Name |
4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S2/c1-10-3-2-4-11-13(10)16-14(20-11)19-7-5-18(6-8-19)12-9-15-21-17-12/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZGLDUORZXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole |
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